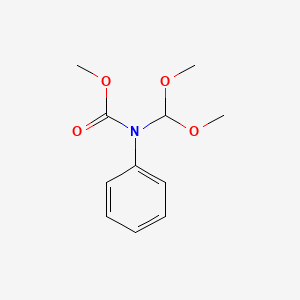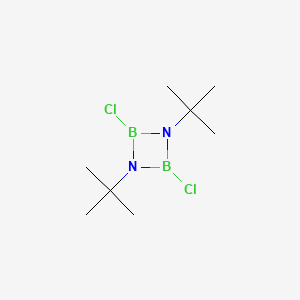
1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine is a unique organoboron compound characterized by its two boron atoms and a diazadiboretidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine typically involves the reaction of tert-butyl-substituted amines with boron trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the diazadiboretidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The boron atoms can participate in redox reactions, altering the oxidation state of the compound.
Coordination Chemistry: The compound can form complexes with transition metals, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coordination Chemistry: Transition metal salts, such as palladium or platinum complexes, are used to form coordination compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield diazadiboretidine derivatives with different functional groups, while coordination chemistry can produce metal complexes with potential catalytic properties.
Scientific Research Applications
1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine has several scientific research applications, including:
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Catalysis: Its ability to form coordination complexes with transition metals makes it useful in catalytic processes, such as hydrogenation or cross-coupling reactions.
Medicinal Chemistry: The compound’s potential biological activity is being explored for developing new pharmaceuticals or therapeutic agents.
Organic Synthesis: It can be used as a building block for synthesizing more complex organic molecules, particularly those containing boron.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine involves its ability to interact with various molecular targets through its boron atoms and diazadiboretidine ring. The steric hindrance provided by the tert-butyl groups can influence the compound’s reactivity and selectivity in chemical reactions. The boron atoms can participate in Lewis acid-base interactions, facilitating the formation of coordination complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine: This compound is unique due to its specific substitution pattern and steric hindrance.
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiboretidine: Similar structure but with methyl groups instead of chlorine atoms.
1,3-Di-tert-butyl-2,4-diphenyl-1,3,2,4-diazadiboretidine: Similar structure but with phenyl groups instead of chlorine atoms.
Uniqueness
This compound stands out due to its specific combination of tert-butyl and chlorine substituents, which provide unique steric and electronic properties
Properties
CAS No. |
62948-81-6 |
|---|---|
Molecular Formula |
C8H18B2Cl2N2 |
Molecular Weight |
234.8 g/mol |
IUPAC Name |
1,3-ditert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine |
InChI |
InChI=1S/C8H18B2Cl2N2/c1-7(2,3)13-9(11)14(10(13)12)8(4,5)6/h1-6H3 |
InChI Key |
BOOMFHCNEPRUOS-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(B(N1C(C)(C)C)Cl)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


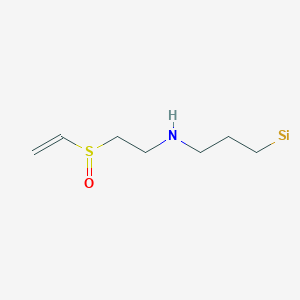
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
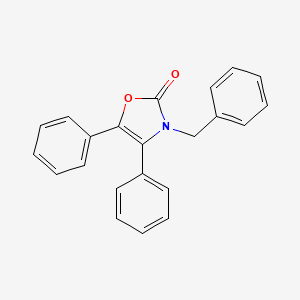
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)

![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)
![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)



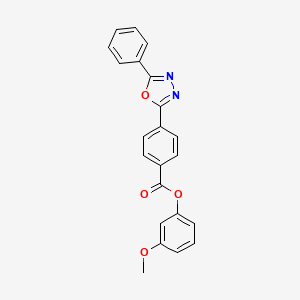
![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
